Home > Products > Screening Compounds P86991 > Eliglustat tartrate
Eliglustat tartrate - 928659-70-5

Eliglustat tartrate

Catalog Number: EVT-266977
CAS Number: 928659-70-5
Molecular Formula: C27H42N2O10
Molecular Weight: 554.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eliglustat tartrate is a potent and selective inhibitor of glucosylceramide synthase (GCS), the first committed step in glycosphingolipid biosynthesis. [] This enzyme catalyzes the formation of glucosylceramide from ceramide and UDP-glucose. [] Eliglustat tartrate acts as a substrate reduction therapy (SRT) by limiting the synthesis of glucosylceramide, the substrate of the deficient enzyme in Gaucher disease. [, , ] This allows the residual enzyme to effectively catabolize the reduced amount of glucosylceramide, mitigating the effects of the enzyme deficiency. [] It has been investigated extensively for its potential in treating lysosomal storage disorders, particularly Gaucher disease type 1 (GD1). [, , , ]

Future Directions
  • Optimization of Treatment Regimens: Investigating the optimal dosing strategies for Eliglustat tartrate in different patient populations and disease stages will be crucial for maximizing its therapeutic benefit. []
  • Long-Term Safety and Efficacy: Continued monitoring of patients receiving Eliglustat tartrate is essential to further evaluate its long-term safety and efficacy profile. []
  • Expanding Therapeutic Applications: Research should continue to explore the potential of Eliglustat tartrate in treating other lysosomal storage disorders and diseases beyond this category. [, , ]
  • Development of Brain-Penetrant Analogues: Developing Eliglustat tartrate analogues capable of crossing the blood-brain barrier could pave the way for treating neuronopathic forms of Gaucher disease and other neurological disorders. []

Glucosylceramide

Compound Description: Glucosylceramide is a glycosphingolipid and the direct product of glucosylceramide synthase. Its accumulation, due to enzymatic deficiency of acid β-glucosidase, is the hallmark of Gaucher disease [, , ].

Relevance: Glucosylceramide is the substrate that accumulates in Gaucher disease, the disease that Eliglustat tartrate is designed to treat. By inhibiting GCS, Eliglustat tartrate reduces the production of glucosylceramide [, , , , , ].

Glucosylsphingosine

Compound Description: Glucosylsphingosine is the unacylated form of glucosylceramide and also accumulates in Gaucher disease [].

Relevance: Similar to glucosylceramide, a reduction in glucosylsphingosine levels is indicative of Eliglustat tartrate's efficacy in inhibiting GCS and treating Gaucher disease [, ].

Miglustat

Compound Description: Miglustat is an orally administered glucose analog that partially inhibits glucosylceramide synthase. It is an approved treatment for Gaucher disease type 1, but its use is limited by neurotoxicity and gastrointestinal side effects [].

Relevance: Miglustat and Eliglustat tartrate share the same mechanism of action, inhibiting GCS, but Eliglustat tartrate is reported to have a more favorable side effect profile [].

2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide (CCG-203586)

Compound Description: CCG-203586 is a structural analog of the inhibitory scaffold D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol (PDMP), designed to inhibit GCS while lacking P-glycoprotein (MDR1) recognition, thus enhancing its brain penetration [].

Relevance: Like Eliglustat tartrate, CCG-203586 is a GCS inhibitor. Its design specifically addresses the limitation of Eliglustat tartrate in penetrating the blood-brain barrier, making it a potential therapeutic for neurological manifestations of glycosphingolipid storage diseases [].

Ganglioside GM3

Compound Description: Ganglioside GM3 is a glycosphingolipid that is synthesized downstream of glucosylceramide. Its levels are often elevated in Gaucher disease [, ].

Relevance: Eliglustat tartrate, by inhibiting GCS, indirectly leads to a decrease in ganglioside GM3 levels, which is used as a marker of treatment efficacy in Gaucher disease [, ].

Synthesis Analysis

The synthesis of eliglustat tartrate involves multiple steps, starting from readily available precursors. A notable method includes:

  1. Ozonolysis: This reaction introduces functional groups into the molecule.
  2. Reductive Amination: This step converts aldehydes to amines, forming key intermediates.
  3. Diastereoselective Amination: Utilizing chlorosulfonyl isocyanate allows for selective formation of amino alcohols with high diastereoselectivity.
  4. Acylation: The final step involves acylating the amino alcohol to yield eliglustat tartrate .
Molecular Structure Analysis

Eliglustat tartrate has a complex molecular structure characterized by several functional groups and chiral centers. The chemical formula can be represented as C21_{21}H36_{36}N2_{2}O5_{5}S, and it features two chiral centers, making it chirally pure (1R, 2R). The compound exists as a white to off-white crystalline powder and has excellent solubility across a physiological pH range .

Structural Data

  • Molecular Weight: Approximately 404.6 g/mol
  • pKa: 8.79
  • Solubility: Highly soluble in water
  • Polymorphism: Exists as a single polymorphic form .
Chemical Reactions Analysis

Eliglustat tartrate undergoes specific chemical reactions primarily related to its mechanism of action as a glucosylceramide synthase inhibitor. The inhibition process involves:

  • Competitive Inhibition: It competes with UDP-glucose and ceramide at the active site of glucosylceramide synthase.
  • Selectivity: The compound shows limited activity against other glycosidases, indicating its specificity towards glucosylceramide synthase with an IC50_{50} value of approximately 20 nM in intact cells .
Mechanism of Action

The mechanism of action of eliglustat tartrate involves blocking the first step in glycosphingolipid synthesis:

  1. Inhibition of Glucosylceramide Synthase: By inhibiting this enzyme, eliglustat reduces the production of glucosylceramide from ceramide and UDP-glucose.
  2. Reduction of Accumulation: This leads to decreased levels of glucosylceramide in lysosomes, allowing residual endogenous glucocerebrosidase to clear accumulated substrates more effectively .

Preclinical studies have shown that this mechanism results in significant clinical benefits for patients with type 1 Gaucher disease, including reductions in spleen size and improvements in hemoglobin levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Melting Point: Specific melting point data not provided but generally stable under recommended storage conditions.

Chemical Properties

  • Solubility: Very soluble in water; exhibits high hydrophilicity due to its structural characteristics.
  • Stability: Good stability profile with a retest period suggested for up to 60 months .
  • Partition Coefficient (cLogP): Approximately 4.8, indicating moderate lipophilicity which aids in oral bioavailability .
Applications

Eliglustat tartrate is primarily used in clinical settings for managing type 1 Gaucher disease. Its applications extend beyond this condition as ongoing research explores its potential benefits in other lysosomal storage disorders, such as Fabry disease. The compound's ability to inhibit glucosylceramide synthase makes it a valuable therapeutic agent in substrate reduction therapy strategies aimed at mitigating the effects of lipid accumulation disorders .

Chemical and Structural Characterization of Eliglustat Tartrate

Molecular Architecture and Stereochemical Configuration

Eliglustat tartrate (chemical name: N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]octanamide hemi-(2R,3R)-2,3-dihydroxysuccinate) is a complex synthetic molecule with a molecular formula of C₅₀H₇₈N₄O₁₄ and a molecular weight of 959.19 g/mol for the hemitartrate salt [2] [7]. Its architecture integrates three critical moieties:

  • A lipophilic octanamide chain: Provides membrane affinity and anchors the inhibitor near the enzyme’s catalytic site.
  • A rigid 2,3-dihydrobenzo[1,4]dioxine ring: Acts as a bioisostere for ceramide’s sphingosine backbone, enabling π-stacking interactions within the enzyme’s binding pocket.
  • A basic pyrrolidine group: Facilitates protonation at physiological pH, enhancing target engagement [2] [4].

The therapeutic activity of eliglustat is critically dependent on its stereochemical configuration. The molecule possesses two chiral centers at the C1 and C2 positions of the aminopropanediol linker, adopting an (1R,2R)-configuration. This spatial arrangement mirrors the natural ceramide substrate, allowing optimal hydrogen bonding with glucosylceramide synthase’s (GCS) catalytic residues. X-ray crystallography confirms that inversion at either center drastically reduces inhibitory potency [2] [9].

Table 1: Atomic Contributors to Eliglustat Tartrate's Structure

ComponentChemical GroupStereochemical Role
Aliphatic ChainOctanamide (C8H15NO)Hydrophobic anchoring to enzyme membranes
Aromatic Core1,4-Benzodioxaneπ-Stacking with Phe residues in GCS binding pocket
Basic CenterPyrrolidineProtonation for ionic interaction with Asp/His residues
Chiral Centers(1R,2R)-aminopropanediolSubstrate-mimetic hydrogen bonding network

Structure-Activity Relationship (SAR) in Glucosylceramide Synthase Inhibition

Eliglustat’s design emerged from systematic SAR studies optimizing earlier glucosylceramide synthase inhibitors:

  • Fatty acid chain length: Analogs with C8 (octanoyl) chains exhibit maximal potency (IC₅₀ = 24 nM in MDCK cells) compared to shorter (C6, IC₅₀ >100 nM) or longer (C16, IC₅₀ = 48 nM) chains. The C8 length balances lipophilicity and metabolic stability [3] [5].
  • Heterocyclic amine substitutions: Replacement of morpholine (PDMP derivatives) with pyrrolidine boosts IC₅₀ from ~20 µM to 11 nM (EtDO-P4 analog). The pyrrolidine’s ring strain enhances basicity (pKa ~8.17), strengthening electrostatic interactions with GCS’s catalytic aspartate [3] [9].
  • Aromatic system optimization: Ethylenedioxyphenyl (benzodioxane) substitution, as in eliglustat, yields 1,800-fold greater potency than early phenyl-based inhibitors (e.g., PDMP). This group’s electron-rich nature facilitates cation-π interactions with lysine residues [3] [7].

The pharmacophore requires all three elements—lipophilic anchor, aromatic spacer, and ionizable amine—in a geometrically constrained (R,R)-configuration. Removal of the benzodioxane hydroxy group or N-methylation of the amide linkage ablates activity, confirming their roles in hydrogen bonding and conformational rigidity [3] [5].

Physicochemical Properties: Solubility, Stability, and Crystallography

Eliglustat tartrate exhibits distinct physicochemical behaviors critical for formulation:

  • Solubility: Moderately soluble in polar organic solvents (80 mg/mL in DMSO or ethanol), but practically insoluble in water (<0.113 mg/mL). The tartrate salt enhances aqueous solubility (48 mg/mL) versus the free base (<0.1 mg/mL) due to salt formation and hydrogen bonding with the tartrate anion [5] [7] [9].
  • Solid-state stability: The crystalline hemitartrate form is hygroscopic but stable under dry, low-temperature storage (-20°C). Degradation occurs under acidic (amide hydrolysis) or oxidative (benzodioxane ring opening) conditions [7] [10].
  • Crystallography: Eliglustat tartrate crystallizes in a monoclinic P2₁ space group. The tartrate anion forms a hydrogen-bonded bridge between two eliglustat cations, creating a stable 3D network with melting point ~120–125°C. This structure minimizes molecular mobility, enhancing shelf-life [7] [10].

Table 2: Physicochemical Profile of Eliglustat Tartrate

PropertyConditionsValueSignificance
Water Solubility25°C, pH 70.113 mg/mL (free base)Limits oral bioavailability
LogPCalculated (Chemaxon)3.21 (free base)High membrane permeability
pKaBasic (pyrrolidine)8.17>90% protonated at physiological pH
Crystal SystemX-ray diffractionMonoclinic P2₁Predictable dissolution profile
StabilitySolid, -20°C, desiccated>2 yearsSuitable for long-term storage

Synthesis Pathways and Reaction Mechanism Optimization

Eliglustat tartrate is synthesized via a multi-step sequence requiring strict stereocontrol:- Key intermediate formation:1. Oxazine adduct synthesis: Cyclization of (S)-phenylglycinol with bromoacetyl bromide-derived esters yields a chiral morpholinone. Condensation with benzodioxane-6-carboxaldehyde under acid catalysis forms an oxazine intermediate (VII) [3] [8].2. Pyrrolidine incorporation: Oxazine ring opening with pyrrolidine installs the basic center, followed by LiAlH₄ reduction to afford diol (X) [3].3. Catalytic debenzylation: Hydrogenolysis with Pd(OH)₂/C cleaves the chiral auxiliary, releasing the target amine (XI) [8] [10].- Final coupling: Amine (XI) reacts with N-hydroxysuccinimide-activated octanoate to form eliglustat free base. Tartrate salt formation uses (2R,3R)-tartaric acid in ethanol/isopropanol mixtures [8] [10].

Process optimization challenges:

  • Stereoselectivity: Early routes suffered from racemization at C1/C2 during diol reduction. Modern approaches employ ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) with Noyori-type catalysts (e.g., [RuCl(η⁶-p-cymene)(TsDPEN]), achieving >99% ee [8].
  • Tartrate salt crystallization: Classical methods yielded variable stoichiometry. Patent WO2019082209 describes anti-solvent crystallization (toluene/acetone) to isolate the stable hemitartrate form with defined water content (<0.2% w/w) [8] [10].
  • Green chemistry: Recent routes replace chlorinated solvents (CH₂Cl₂) with ethyl acetate/water biphasic systems, reducing E-factor by 40% [8] [10].

Comparative Analysis of Salt Forms: Tartrate vs. Free Base

The tartrate salt is clinically preferred over the free base due to enhanced biopharmaceutical properties:

  • Solubility and bioavailability: The free base exhibits poor aqueous solubility (0.03 mg/mL), while the tartrate salt achieves 48 mg/mL at gastric pH. This 1,600-fold increase enables oral absorption (F ~70% in CYP2D6 extensive metabolizers) [7] [9].
  • Crystallinity: The free base is an amorphous solid prone to phase conversion, whereas the tartrate salt forms defined crystals with superior flow properties for capsule filling [7] [10].
  • Stability: Accelerated stability testing (40°C/75% RH) shows the free base degrades 8× faster (5% impurities at 3 months vs. tartrate’s 1.2%). Tartaric acid acts as an antioxidant, slowing benzodioxane oxidation [7] [10].
  • Alternative salts: Oxalate, hydrochloride, and di-p-toluoyl-D-tartrate salts were explored but rejected due to hygroscopicity (HCl salt) or genotoxicity risks (oxalate) [10].

The (2R,3R)-tartrate enantiomer is specifically used over the meso-form to avoid unpredictable crystallization behavior. Patent CN107445938 details a polymorph (Form II) with superior compaction strength for tablet manufacturing, though capsules remain the commercial dosage form [8] [10].

Table 3: Salt Form Comparison

PropertyFree BaseTartrate SaltAlternative Salts (e.g., HCl)
Solubility (H₂O)0.03 mg/mL48 mg/mL18 mg/mL (hygroscopic)
Crystal FormAmorphousMonoclinicVariable hydrates
HygroscopicityLowModerateHigh
DegradantsOxidative ring openingTartrate-ester (minimal)Hydrochloride adducts
ProcessabilityPoor flowExcellent flowCaking issues

Compound Names Mentioned:

  • Eliglustat tartrate
  • GENZ-112638
  • Imiglucerase
  • Miglustat
  • PDMP (D-threo-1-Phenyl-2-decanoylamino-3-morpholino-propanol)
  • EtDO-P4 (D-threo-1-(3,4-ethylenedioxyphenyl)-2-(palmitoylamino)-3-(1-pyrrolidinyl)propanol)

Properties

CAS Number

928659-70-5

Product Name

Eliglustat tartrate

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C27H42N2O10

Molecular Weight

554.6 g/mol

InChI

InChI=1S/C23H36N2O4.C4H6O6/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-;1-,2-/m11/s1

InChI Key

VNGQLUTVKDPUJS-VUBSCCJGSA-N

SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Genz 112638; Genz-112638; Genz112638; Eliglustat tartrate; Eliglustat hemitartrate; Brand name Cerdelga.

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.